Product packaging for 6-methoxy-1-methylquinolin-4(1H)-one(Cat. No.:CAS No. 1210898-48-8)

6-methoxy-1-methylquinolin-4(1H)-one

Cat. No.: B2844823
CAS No.: 1210898-48-8
M. Wt: 189.214
InChI Key: CPCYXHAGDYVVMK-UHFFFAOYSA-N
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Description

6-Methoxy-1-methylquinolin-4(1H)-one (CAS 1210898-48-8) is a high-purity quinolinone derivative supplied for research and development purposes. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the construction of novel polyazaheterocyclic hybrids. Recent research has explored its use in developing quinine-derived conjugates, which have shown promising biological activities including moderate antibacterial effects against strains like Staphylococcus aureus and Bacillus subtilis , as well as cytotoxic properties in bioassay models . With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this building block is characterized for precise application in scientific studies . The product is accompanied by comprehensive safety data. It is classified with the signal word "Warning" and may cause skin and eye irritation, or be harmful if swallowed . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B2844823 6-methoxy-1-methylquinolin-4(1H)-one CAS No. 1210898-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCYXHAGDYVVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxy 1 Methylquinolin 4 1h One and Its Derivatives

Classical Synthetic Routes to Quinolin-4(1H)-one Scaffolds

The foundational methods for constructing the quinolin-4(1H)-one core have been established for over a century and rely on cyclization and condensation reactions. These classical routes are still widely used due to their reliability and the accessibility of starting materials.

Cyclization Reactions in Quinolinone Synthesis

Intramolecular cyclization reactions are a cornerstone in the synthesis of quinolin-4(1H)-ones. Two of the most prominent methods are the Conrad-Limpach and the Camps syntheses.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which exist in tautomeric equilibrium with the quinolin-4(1H)-one form. wikipedia.orgjptcp.com The reaction typically proceeds in two stages: the initial formation of a Schiff base or an enamine, followed by a thermal cyclization at high temperatures (around 250 °C). wikipedia.orgsynarchive.com For the synthesis of the 6-methoxyquinolin-4(1H)-one backbone, p-anisidine (B42471) is reacted with a suitable β-ketoester. The choice of solvent is crucial for achieving high yields, with inert, high-boiling point solvents like mineral oil often being preferred over solvent-free conditions. wikipedia.org

The Camps cyclization provides another versatile route, involving the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. wikipedia.orgresearchgate.net This reaction can yield either quinolin-2-ones or quinolin-4-ones, with the product distribution being dependent on the reaction conditions and the structure of the starting material. wikipedia.org To obtain a 6-methoxyquinolin-4-one derivative, an appropriately substituted N-(2-acyl-4-methoxyphenyl)amide would be the required precursor. The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide.

A summary of representative classical cyclization reactions is presented in Table 1.

Table 1: Overview of Classical Cyclization Reactions for Quinolin-4(1H)-one Synthesis

Reaction Name Starting Materials Key Conditions Product Type
Conrad-Limpach Anilines, β-ketoesters High temperature (~250 °C) 4-Hydroxyquinolines

Condensation Approaches for Substituted Quinolinones

Condensation reactions provide an alternative strategy for assembling the quinolin-4(1H)-one ring system. These methods often involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or a similar reactive species. The initial condensation is typically followed by a cyclization step to form the heterocyclic ring. The Conrad-Limpach synthesis, as described above, is a prime example of a condensation-cyclization approach. wikipedia.orgjptcp.com The reaction between p-anisidine and a β-ketoester first forms an enamine intermediate through condensation, which then undergoes thermal cyclization to yield the 6-methoxy-4-hydroxyquinoline. wikipedia.org

Modern Catalytic Approaches for 6-methoxy-1-methylquinolin-4(1H)-one Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolin-4(1H)-one derivatives, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Methodologies for Quinolin-4(1H)-one Derivatives

Palladium catalysis has been extensively explored for the synthesis of quinoline (B57606) and quinolone scaffolds. One notable approach is the palladium-catalyzed carbonylative cyclization. This method often involves the reaction of an o-haloaniline with a terminal alkyne and carbon monoxide. The palladium catalyst facilitates a sequence of reactions, including Sonogashira coupling, carbon monoxide insertion, and subsequent intramolecular cyclization to afford the quinolin-4(1H)-one core. While specific examples for the direct synthesis of this compound are not abundant in the literature, the general methodology is applicable to appropriately substituted precursors.

Palladium-catalyzed cascade reactions starting from 1,3-butadiynamides have also been developed for the synthesis of 2-alkoxyquinolines, which can be precursors to quinolones. mdpi.com These reactions proceed under mild conditions and allow for the introduction of various substituents. mdpi.com

Rhodium(III)-Catalyzed Annulation Strategies

Rhodium(III)-catalyzed C-H activation and annulation reactions have become a prominent strategy for the construction of various heterocyclic systems, including quinolines and their derivatives. rsc.orgnih.govrsc.org These reactions typically involve the coupling of an aniline or a related derivative with an alkyne. The rhodium catalyst directs the cleavage of a C-H bond on the aniline ring, followed by insertion of the alkyne and subsequent cyclization to form the quinoline ring. For the synthesis of 6-methoxyquinolin-4(1H)-one derivatives, a substituted aniline like p-anisidine could be coupled with a suitable alkyne under rhodium catalysis. rsc.org While this approach is well-established for quinoline synthesis in general, its application to the specific synthesis of 4-quinolones is an area of ongoing research.

Targeted Functionalization and Substituent Introduction

The final step in the synthesis of this compound involves the introduction of the methyl group at the N1 position. This is typically achieved through an N-alkylation reaction. The precursor, 6-methoxyquinolin-4(1H)-one, can be treated with a methylating agent, such as methyl iodide, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, as O-alkylation can sometimes be a competing reaction. juniperpublishers.comresearchgate.net

The introduction of other substituents onto the quinolin-4(1H)-one ring can be achieved either by using appropriately substituted starting materials in the classical or modern synthetic routes or by post-synthetic modification of the quinolinone core. For instance, electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the benzene (B151609) ring of the quinolinone, although the directing effects of the existing substituents must be considered.

Below is a table summarizing the functionalization of the 6-methoxyquinolin-4(1H)-one scaffold.

Table 2: Targeted Functionalization of 6-methoxyquinolin-4(1H)-one

Position Reaction Type Reagents and Conditions Resulting Substituent

Alkylation and Acylation Strategies

The quinolin-4(1H)-one system exists in tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form, presenting multiple reactive sites for alkylation, primarily at the N1-position and the O4-position. The regioselectivity of these reactions is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. juniperpublishers.comnih.gov

Direct N-alkylation is a common strategy. For instance, the alkylation of a 4-hydroxyquinolin-2-one can be directed to the nitrogen atom under specific conditions. preprints.org While the primary focus is on the 1-methyl derivative, further alkylation can occur at other positions depending on the substrate. For example, alkylation at the C3 position of 4-hydroxyquinoline-2,4-diones has been reported. preprints.org

O-alkylation, yielding 4-alkoxyquinoline derivatives, is also a significant transformation. Good results for O-alkylation are often achieved in a two-phase system using bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in aprotic solvents such as DMF or DMSO. juniperpublishers.com However, the outcome can be substrate-dependent, with N-alkylation sometimes occurring preferentially even under conditions typically favoring O-alkylation. juniperpublishers.com

Acylation reactions are also employed, particularly O-acylation of the 4-hydroxy tautomer. A notable example is the esterification of 4-hydroxy-2(1H)-quinolone with acetic anhydride (B1165640) in a basic solution to produce 4-acetoxyquinolin-2-one in good yield. preprints.org

Table 1: General Alkylation Strategies for Quinolinone Scaffolds
Reaction TypeTypical ReagentsCommon BasesSolventPrimary ProductReference
N-AlkylationBenzyl chloride, Ethyl chloroacetateK2CO3, Cs2CO3, NaHDMFN-Alkyl product juniperpublishers.com
O-AlkylationAlkyl halidesK2CO3, Cs2CO3DMF, DMSO, AcetoneO-Alkyl product juniperpublishers.comnih.gov
O-AcylationAcetic anhydrideTriethylamine-O-Acetyl product preprints.org

Halogenation and Nitration of Quinolinone Rings

Electrophilic substitution reactions such as halogenation and nitration are key methods for functionalizing the quinolinone ring. The position of substitution is directed by the existing groups on the ring, particularly the electron-donating methoxy (B1213986) group and the activating/deactivating nature of the quinolone system itself.

Nitration of the 1-methyl-4-quinolone system has been studied, revealing that the reaction occurs on the carbocyclic ring. rsc.org When 1-methyl-4-quinolone is nitrated in sulfuric acid, substitution occurs at the C-3, C-6, and C-8 positions. The presence of the 4-oxo group in the conjugate acid form directs nitration, with significant formation of 1-methyl-3-nitro-4-quinolone. rsc.org The electron-donating 6-methoxy group in the target compound would strongly activate the ring towards electrophilic substitution, primarily at the C-5 and C-7 positions, while the quinolone core itself directs substitution to other positions. For example, nitration of quinine, which contains a 6-methoxyquinoline (B18371) moiety, with sulfuric and nitric acid can lead to the formation of dinitro derivatives. semanticscholar.org Another study describes the synthesis of a 3-chloro-4-methoxy-1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one derivative, which involves the chlorination of a dinitroquinolinone precursor with N-chlorosuccinimide (NCS). preprints.org

Table 2: Nitration Products of 1-Methyl-4-Quinolone in Sulfuric Acid
SubstrateReaction ConditionsProductsReference
1-Methyl-4-quinoloneNitric Acid / Sulfuric Acid1-Methyl-3-nitro-4-quinolone, 1-Methyl-6-nitro-4-quinolone, 1-Methyl-8-nitro-4-quinolone rsc.org
Quinine (contains 6-methoxyquinoline)Nitric Acid / Sulfuric Acid(6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol semanticscholar.org

Introduction of Aryl and Heteroaryl Moieties

The incorporation of aryl and heteroaryl groups onto the quinolinone framework is a critical strategy for modifying the properties of the parent compound. These moieties can be introduced at various positions, including the N1, C2, C3, and C4 positions, through several synthetic routes.

One approach involves building the quinoline ring with the desired aryl substituent already in place. The Doebner reaction, for instance, can be used to synthesize 6-methoxy-2-arylquinoline-4-carboxylic acids from p-anisidine, a substituted benzaldehyde, and pyruvic acid. nih.gov Similarly, a Povarov cycloaddition reaction between an arylamine, a benzaldehyde, and an activated alkene can yield 2,4-diarylquinolines. mdpi.com

Another powerful strategy involves the functionalization of a pre-formed quinolinone ring. A versatile method for introducing heteroaryl groups at the C3 position involves the ring-opening and recyclization of a pyrano[3,2-c]quinoline precursor. Treatment of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with various carbon nucleophiles, such as cyanoacetamide or 1H-benzimidazol-2-ylacetonitrile, leads to the formation of novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. rsc.orgnih.gov This method allows for the construction of complex fused heterocyclic systems attached to the quinolinone core. rsc.orgnih.gov

Furthermore, aryl groups can be attached to the nitrogen atom. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been synthesized, demonstrating the feasibility of forming a C-N bond between the quinoline nitrogen and an aromatic ring. nih.gov The C4 position is also a target for substitution; 4-O-aryl quinoline derivatives can be synthesized, and these compounds can undergo nucleophilic displacement reactions where the O-aryl group is substituted by other moieties. researchgate.net

Table 3: Methods for Introducing Aryl and Heteroaryl Groups
MethodologyPosition of SubstitutionKey Precursors/ReagentsResulting StructureReference
Doebner ReactionC2-Arylp-Anisidine, Benzaldehyde, Pyruvic acid6-Methoxy-2-arylquinoline-4-carboxylic acid nih.gov
Recyclization of Pyrano[3,2-c]quinolineC3-Heteroaryl4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, Carbon nucleophiles3-Heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one rsc.orgnih.gov
N-ArylationN1-Aryl6-methoxy-1,2,3,4-tetrahydroquinolineN-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline nih.gov
Povarov ReactionC2, C4-DiarylArylamine, Benzaldehyde, Alkene2,4-Diarylquinoline mdpi.com

Spectroscopic Characterization Techniques for 6 Methoxy 1 Methylquinolin 4 1h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular structure.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In 6-methoxy-1-methylquinolin-4(1H)-one, distinct signals are expected for the aromatic protons on the quinoline (B57606) core, the N-methyl protons, and the methoxy (B1213986) protons.

The aromatic protons will typically appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, etc.) of these protons provide crucial information about their relative positions on the quinoline ring. For instance, protons adjacent to the electron-withdrawing carbonyl group or the nitrogen atom are expected to be shifted further downfield.

The protons of the N-methyl group are expected to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. Similarly, the methoxy group protons will also present as a singlet, generally found between δ 3.8 and 4.0 ppm. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.8-8.0d8.0
H-36.2-6.4d8.0
H-57.5-7.7d2.5
H-77.2-7.4dd9.0, 2.5
H-87.9-8.1d9.0
N-CH₃3.6-3.8s-
O-CH₃3.9-4.1s-

Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-4) is typically the most deshielded carbon and will appear far downfield, usually in the range of δ 170-180 ppm. The aromatic carbons of the quinoline ring will resonate in the region of approximately δ 110-150 ppm. The specific chemical shifts of these carbons are influenced by the substituents on the ring. For example, the carbon atom attached to the methoxy group (C-6) will be shifted to a different extent compared to the other aromatic carbons.

The carbon of the N-methyl group will appear at around δ 30-40 ppm, while the methoxy carbon will be found in the range of δ 55-60 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2140-142
C-3110-112
C-4175-178
C-4a138-140
C-5118-120
C-6155-157
C-7105-107
C-8125-127
C-8a130-132
N-CH₃35-38
O-CH₃55-58

Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Gas Phase Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₁₁H₁₁NO₂), the calculated exact mass is 189.07898 Da. An HRMS measurement that closely matches this value would provide strong evidence for the correct molecular formula. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many quinolone derivatives. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (189.0790 + 1.0078 = 190.0868). Depending on the experimental conditions, other adduct ions, such as the sodium adduct [M+Na]⁺, may also be observed. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable structural information about the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, which correspond to the vibrational modes of the bonds within the group.

For this compound, several key absorption bands would be expected in its IR spectrum. A strong absorption band in the region of 1620-1650 cm⁻¹ would be characteristic of the C=O stretching vibration of the 4-quinolone carbonyl group. The C=C stretching vibrations of the aromatic quinoline ring would typically appear in the 1450-1600 cm⁻¹ region.

The C-O stretching vibrations of the methoxy group are expected to produce a strong band in the range of 1000-1300 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and methyl groups will be observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be found just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (C=O)Stretch1620 - 1650
Aromatic (C=C)Stretch1450 - 1600
Ether (C-O)Stretch1000 - 1300
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

Note: This table provides general ranges for the expected absorption bands. The exact positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact coordinates of each atom, as well as bond lengths, bond angles, and intermolecular interactions. This level of detail is unparalleled by other spectroscopic methods and is essential for confirming the absolute structure of a molecule.

The crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative provides an example of the detailed data obtained from such studies. mdpi.com The crystallographic details for this compound are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for a 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Analog mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)6.23510(10)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
Volume (Å3)2022.17(6)
Z8
Density (calculated) (mg/m3)1.519

These crystallographic studies on analogous compounds consistently show that the quinolin-4(1H)-one ring system is largely planar, a feature that facilitates π-π stacking interactions in the crystal lattice. Furthermore, the solid-state structure is often stabilized by intermolecular hydrogen bonds. helsinki.fi For example, in the crystal structure of 4-hydroxy-4(1H)-quinolone, the molecules exist as dimers connected by intermolecular hydrogen bonds between the imino hydrogen and the carbonyl group. researchgate.net

Application of Spectroscopic Data in Tautomeric Investigations of Quinolin-4(1H)-ones

Quinolin-4(1H)-ones can exist in two tautomeric forms: the keto (amide) form and the enol (vinylogous acid) form. The position of this equilibrium is influenced by the solvent, temperature, and the nature of substituents on the quinoline ring. Spectroscopic techniques are invaluable for determining the predominant tautomeric form in different states of matter.

It is generally accepted that the 4(1H)-quinolone form is favored over the 4-quinolinol tautomer in both the solid and solution states. researchgate.netresearchgate.net This preference can be unequivocally demonstrated through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. In the 13C NMR spectrum of quinolin-4(1H)-ones, the chemical shift of the C4 carbon is a key indicator of the tautomeric form. A signal around δ 173.5 ppm is characteristic of the carbonyl carbon in the keto form. researchgate.net The significant deshielding of the C4 carbon nucleus provides strong evidence for the prevalence of the 4-oxo form in solution. nuph.edu.ua The experimental and calculated chemical shift values for the C4 carbon in the 4-oxo and 4-hydroxy isomers differ considerably and can be used as a reliable criterion for assigning the tautomeric form. nuph.edu.ua By "locking" the tautomeric forms through N- or O-alkylation, the distinct chemical shifts can be observed, further confirming the assignments. researchgate.net

Infrared (IR) Spectroscopy: In the solid state, the presence of an intense carbonyl absorption band (νC=O) in the region of 1645–1655 cm-1 in the IR spectrum is a clear indication of the keto tautomer. researchgate.net Conversely, the absence of a broad hydroxyl peak confirms the predominance of the keto form. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of quinolin-4(1H)-ones are also sensitive to the tautomeric equilibrium. The solvent can play a significant role in the position of the equilibrium. For some related heterocyclic systems, it has been shown that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents such as chloroform. nih.govmdpi.com

The structural assignment of the tautomers can also be confirmed by comparing the spectroscopic data of the potentially tautomeric compound with those of its N-methyl and O-methyl derivatives, which represent the fixed keto and enol forms, respectively. researchgate.net For instance, the comparison of the 13C NMR data for 4-hydroxy-4(1H)quinolon with its O-methylated derivative indicates that the keto tautomer is favored in solution. researchgate.net

Table 2: Spectroscopic Evidence for Tautomeric Forms of Quinolin-4(1H)-ones
Spectroscopic TechniqueEvidence for Keto FormEvidence for Enol Form
13C NMRC4 signal around δ 173.5-176.8 ppm researchgate.netresearchgate.netAbsence of a signal in the carbonyl region
IR SpectroscopyStrong C=O stretch around 1645–1655 cm-1researchgate.netBroad O-H stretch and absence of C=O stretch
UV-Vis SpectroscopySolvent-dependent shifts, often favored in polar solvents nih.govmdpi.comSolvent-dependent shifts, often favored in non-polar solvents nih.govmdpi.com

Computational and Theoretical Investigations of 6 Methoxy 1 Methylquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method in modern chemistry for investigating the electronic structure of molecules. jmchemsci.comjmchemsci.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like quinolinones. DFT calculations are employed to optimize molecular geometry and to determine key electronic parameters that govern chemical reactivity. nih.gov

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. scienceopen.comscispace.com A smaller energy gap suggests higher reactivity. For related quinolinone compounds, DFT calculations at the B3LYP/6-311G* level of theory have been used to visualize the 3D plots of FMOs and predict structure-reactivity trends. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters have been successfully calculated for various heterocyclic compounds to understand their electronic behavior. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Related Quinolinone Derivative

Parameter Formula Description
HOMO Energy EHOMO Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability. scienceopen.comscispace.com
Ionization Potential I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness η = (I - A) / 2 Measures resistance to change in electron distribution.

| Chemical Softness | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

This table is illustrative and based on general DFT methodologies applied to related compounds.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Theoretical calculations are essential for identifying the most stable conformers and understanding the energy landscape of a molecule. ufms.br For quinolinone derivatives, the planarity of the ring system and the orientation of substituents, such as the methoxy (B1213986) and methyl groups in 6-methoxy-1-methylquinolin-4(1H)-one, are key determinants of the lowest energy conformation.

Computational methods like molecular mechanics and DFT can be used to perform systematic searches of the conformational space. nih.gov By calculating the relative energies of different conformers, it is possible to determine their equilibrium populations. In studies of similar heterocyclic systems, it has been shown that specific conformers may be stabilized by intramolecular interactions, such as hydrogen bonds or favorable electronic delocalization. ufms.br The preferred conformation can significantly influence the molecule's physical properties and its ability to interact with biological targets.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. jmchemsci.comnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. unar.ac.id

In a typical docking study involving a quinolinone derivative like this compound, the 3D structure of the compound would be placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy. For instance, in a study of a different quinoline (B57606) compound, docking was used to evaluate its interaction with the Mpro protein of SARS-CoV-2, revealing a good binding energy of -5.5 kcal/mol, which was attributed to various intermolecular interactions. nih.gov

The analysis of the docked complex reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov These insights are vital for understanding the structural basis of a compound's biological activity and for designing more potent and selective analogs.

In Silico Mechanistic Studies for Proposed Biological Pathways

In silico mechanistic studies use computational methods to investigate the step-by-step processes of chemical reactions or biological pathways. While specific studies on this compound are not detailed in the provided results, the methodologies can be described. These investigations often employ quantum chemical calculations to map the potential energy surface of a proposed reaction.

By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and predict the most likely pathway. This approach can be used to understand how a molecule like this compound might be metabolized or how it might inhibit an enzyme. For example, DFT calculations could be used to model the interaction of the quinolinone with an enzyme's active site and elucidate the electronic rearrangements that occur during an inhibition process.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to interpret experimental data and confirm molecular structures. DFT and other ab initio methods are frequently used to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov

For quinoline derivatives, theoretical calculations of vibrational frequencies (IR and Raman) have shown good agreement with experimental spectra. scispace.comresearchgate.net These calculations help in the assignment of complex vibrational modes to specific atomic motions within the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental results to aid in structural elucidation. nih.gov Predictions of electronic spectra (UV-Vis) can also be performed to understand electronic transitions between molecular orbitals. nih.gov

Table 2: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data for a Quinolinone Analog

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
C=O Stretch ~1650 ~1645 Carbonyl group vibration
C=C Stretch (Aromatic) ~1607 ~1601 Aromatic ring stretching scispace.com
C-O Stretch (Methoxy) ~1250 ~1248 Methoxy group C-O bond vibration
C-N Stretch ~1340 ~1335 Ring nitrogen-carbon bond vibration

Note: This table is illustrative. Frequencies are approximate and based on typical values for related functional groups and findings from similar molecules. scispace.com

Structure Activity Relationship Sar Studies of 6 Methoxy 1 Methylquinolin 4 1h One Derivatives

Influence of Substituents on Biological Interaction Profiles

The biological activity of 6-methoxy-1-methylquinolin-4(1H)-one derivatives can be finely tuned by the introduction of various functional groups at different positions of the quinolinone core. These modifications can impact the molecule's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

The introduction of aromatic and heteroaromatic rings at various positions of the this compound scaffold has been a key strategy in the development of potent biological agents. These substitutions can significantly influence the compound's affinity and selectivity for its target.

For instance, in the context of P-glycoprotein (P-gp) inhibitors, a series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated. researchgate.net The presence of a phenyl group at the C-2 position was found to be a key structural feature. Further substitutions on this C-2 aryl ring with electron-donating or electron-withdrawing groups can modulate the inhibitory activity. researchgate.net

In a different context, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been investigated as tubulin polymerization inhibitors targeting the colchicine (B1669291) binding site. nih.gov Structural optimizations revealed that replacing a substituted pyridine (B92270) ring with larger aromatic or heteroaromatic systems, such as quinoline (B57606) or quinazoline (B50416) at the N-1 position, can dramatically enhance cytotoxic activity. nih.gov For example, a derivative bearing a 2-chloroquinazoline (B1345744) moiety at the N-1 position exhibited exceptionally high cytotoxicity against a panel of human tumor cell lines. nih.gov

The following table summarizes the effects of some aromatic and heteroaromatic substitutions on the biological activity of quinolinone derivatives.

Compound Substitution Biological Target/Activity Key Finding
6-methoxy-2-phenylquinoline-4-carboxylic acidC-2 PhenylP-glycoprotein inhibitionAryl group at C-2 is important for activity.
N-(2-chloroquinazoline)-6-methoxy-1,2,3,4-tetrahydroquinolineN-1 (2-chloroquinazoline)Tubulin polymerization inhibition (Anticancer)Significant enhancement of cytotoxicity compared to smaller aromatic rings.
N-(2-methylquinoline)-6-methoxy-1,2,3,4-tetrahydroquinolineN-1 (2-methylquinoline)Tubulin polymerization inhibition (Anticancer)High cytotoxicity.

Alkyl and alkoxy groups are fundamental substituents in medicinal chemistry, influencing a compound's lipophilicity, metabolic stability, and direct interactions with the target protein.

At C-6 and C-7: The positioning of methoxy (B1213986) groups on the benzenoid ring of the quinolinone scaffold is critical. The 6-methoxy group, as present in the parent compound, is often associated with beneficial biological activities. In the development of antimalarial 4(1H)-quinolones, a 6-chloro-7-methoxy substitution pattern was found to have a synergistic effect on activity. mdpi.com While this highlights the importance of the C-7 position, it also underscores that the electronic and steric properties of the substituent at C-6 are crucial. Generally, the presence of a methoxy group at C-6 is considered favorable for various biological activities of quinoline derivatives. researchgate.net

At N-1: The N-1 position of the quinolin-4(1H)-one core is a key site for modification. The presence of a methyl group in this compound is a starting point for SAR exploration. Studies on other quinolinone-based compounds have shown that the nature of the N-1 substituent significantly impacts biological activity. For instance, in some series, a cyclopropyl (B3062369) group at N-1 was found to increase activity compared to an ethyl group. nih.gov The length of the N-alkyl chain can also be a critical determinant of potency. For example, in a series of cannabimimetic indoles, an alkyl chain length of at least three carbons at the N-1 position was required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov

The following table illustrates the impact of some alkyl and alkoxy moieties on the activity of quinolinone derivatives.

Position Substituent Effect on Activity Example Context
C-6MethoxyGenerally favorable for various biological activities.Antimalarials, Anticancer
C-7MethoxyCan act synergistically with C-6 substituents to enhance activity.Antimalarials
N-1MethylBaseline for SAR studies.General
N-1EthylMay be less active than other alkyl groups.General
N-1CyclopropylCan increase activity compared to linear alkyl chains.General
N-1C3-C6 Alkyl ChainCan be optimal for receptor binding.Cannabinoid Receptor Ligands

Halogen atoms, particularly fluorine and chlorine, are widely used in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. They can alter lipophilicity, metabolic stability, and participate in specific interactions with biological targets.

The following table summarizes the role of halogenation in modulating the activity of quinolinone derivatives.

Position Halogen Effect on Activity Example Context
C-6ChlorineCan significantly enhance biological activity, often in synergy with other substituents.Antimalarials
C-6FluorineGenerally considered an optimal substituent for antibacterial activity.Antibacterials

Positional Isomerism and its Implications for Activity

Positional isomerism, the differential placement of substituents on the quinolinone core, can have a profound impact on biological activity. Even a subtle shift in the position of a functional group can lead to a dramatic change in potency and selectivity due to altered interactions with the biological target.

For example, studies on mannose-quinoline conjugates have demonstrated that the biological activity of these compounds is dependent on the regioisomer. nih.gov This highlights the principle that the specific location of a substituent is critical for its pharmacological effect.

In the case of this compound, the position of the methoxy group at C-6 is a defining feature. Shifting this methoxy group to other positions, such as C-5, C-7, or C-8, would likely result in derivatives with distinct biological profiles. For instance, a 7-methoxy group is known to be important in some antimalarial quinolinones, mdpi.com while a methoxy group at the C-8 position has been shown to improve antitumor properties in certain quinolinone series. nih.gov

The following table illustrates the potential implications of positional isomerism based on related quinolinone structures.

Isomer Potential Implication for Activity Rationale from Related Compounds
5-methoxy-1-methylquinolin-4(1H)-oneMay alter cell penetration and target binding.The nature of substituents at C-5 can affect cellular uptake.
7-methoxy-1-methylquinolin-4(1H)-oneCould enhance certain activities, potentially synergistically.A C-7 methoxy group is beneficial in some antimalarial quinolinones.
8-methoxy-1-methylquinolin-4(1H)-oneMay improve antitumor properties.A C-8 methoxy group has been linked to improved antitumor activity.

Design Principles for Optimized Quinolinone Chemotypes

Based on the accumulated SAR data for this compound and related quinolinone derivatives, several key design principles can be formulated for the development of optimized chemotypes:

Core Structure: The 4-oxo group and the nitrogen atom at position 1 are generally essential for biological activity. nih.gov

N-1 Substitution: The N-1 position is a critical point for modification. Small alkyl groups like methyl serve as a good starting point, but exploration of other groups such as cyclopropyl or longer alkyl chains (up to a certain length) can lead to enhanced potency. nih.gov Introducing aromatic or heteroaromatic rings at this position can also be a highly effective strategy for certain targets. nih.gov

C-2 and C-3 Positions: These positions are amenable to the introduction of various substituents. Aryl or heteroaryl groups at C-2 or C-3 can significantly influence activity, and their substitution patterns offer further opportunities for optimization. researchgate.netresearchgate.net The substituent at the C-3 position should ideally be coplanar with the quinoline ring for optimal interaction. nih.gov

Benzene (B151609) Ring Substitution (C-5 to C-8):

The 6-methoxy group is a favorable feature and serves as a good anchor for further optimization.

The introduction of a halogen, particularly fluorine or chlorine, at the C-6 position is a well-established strategy for enhancing activity in various contexts. mdpi.comnih.gov

The C-7 position is a key interaction site, and the introduction of groups that can engage in specific interactions with the target, such as aromatic rings, can improve potency. nih.gov

The C-8 position can also be modified, with methoxy groups at this position showing promise for enhancing antitumor activity. nih.gov

By systematically applying these design principles, medicinal chemists can guide the synthesis of novel this compound derivatives with improved biological profiles, paving the way for the development of new therapeutic agents.

Mechanistic Research on Biological Interactions of 6 Methoxy 1 Methylquinolin 4 1h One Derivatives

Investigations into Enzymatic Target Inhibition Mechanisms

The quinolinone scaffold has proven to be a versatile template for the development of inhibitors targeting a variety of enzymes crucial for cell function and survival. The following sections explore the mechanistic details of these interactions.

Quinolinone Derivatives as Cytochrome bc1 Complex Modulators

The cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain in mitochondria, playing a vital role in ATP synthesis. wikipedia.org Its inhibition can disrupt cellular respiration, making it a key target for antimicrobial and antimalarial agents. researchgate.net Quinolin-4-one derivatives have been identified as potent inhibitors of this complex. researchgate.net

The cytochrome bc1 complex possesses two distinct binding sites for quinone/quinol, the ubiquinol (B23937) oxidation (Qo or Qp) site and the ubiquinone reduction (Qi or Qn) site. researchgate.netnih.gov Quinolone-based inhibitors can target either of these sites. For instance, some 3-aryl quinolone analogues have been shown to bind to the Qi site, offering a potential advantage in overcoming drug resistance that can arise from mutations in the Qo site. nih.gov The mechanism of inhibition involves the binding of the quinolone derivative to the active site, which can either prevent the binding of the natural substrate or induce conformational changes that render the enzyme inactive. researchgate.net The selectivity of these compounds for the parasite's cytochrome bc1 complex over the human counterpart is a crucial aspect of their therapeutic potential, and structural differences between the host and parasite enzymes are exploited to achieve this. nih.govnih.gov

Research on 7-N-substituted-3-oxadiazole quinolones has demonstrated their selective targeting of the cytochrome bc1 complex in Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds were shown to inhibit oxygen consumption in the parasite, an effect that was reversed by the addition of TMPD, a compound that can donate electrons downstream of the cytochrome bc1 complex, confirming that the inhibitory action is upstream of cytochrome c. nih.gov

Compound ClassTarget SiteOrganismMechanism of Action
3-aryl quinolonesQi sitePlasmodium falciparumInhibition of ubiquinone reduction
7-N-substituted-3-oxadiazole quinolonesQo sitePlasmodium falciparumInhibition of ubiquinol oxidation
Table 1: Quinolinone Derivatives as Cytochrome bc1 Complex Modulators.

Studies on Histone Deacetylase (HDAC) and Nuclear Factor of Activated T-cells (NFAT) Pathway Modulation

Histone Deacetylase (HDAC) Inhibition:

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in various diseases, including cancer, making them an important therapeutic target. Several studies have identified quinoline (B57606) and quinazolinone derivatives as potent HDAC inhibitors.

For example, a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides were designed and synthesized as HDAC inhibitors. Some of these compounds exhibited preferable inhibition of class I HDACs, particularly HDAC8. nih.gov Similarly, novel quinolone-based compounds have been developed as potent and selective HDAC6 inhibitors. nih.gov The mechanism of action of these inhibitors typically involves a "cap" group that interacts with the surface of the enzyme, a zinc-binding group (often a hydroxamic acid) that chelates the zinc ion in the active site, and a linker connecting these two moieties. mdpi.com The quinoline or quinazolinone scaffold serves as the cap group in these inhibitors.

The selectivity of these inhibitors for different HDAC isoforms is a key area of research. For instance, substitutions at the C3 position of the quinoline ring in quinolinehydroxamic acids have been shown to favor HDAC6 selectivity. nih.gov Some of these derivatives displayed remarkable selectivity for HDAC6 over other isoforms, with IC50 values in the nanomolar range. nih.gov

Compound ClassTarget HDAC Isoform(s)Key Structural FeatureObserved Selectivity
Quinoline-based N-hydroxycinnamamidesClass I HDACs (esp. HDAC8)N-hydroxycinnamamidePreferential for Class I
Quinolone-based hydroxamic acidsHDAC6Quinolone cap groupHigh selectivity for HDAC6
3-substituted quinolinehydroxamic acidsHDAC6Pyridine (B92270) at C3Remarkable selectivity for HDAC6 over HDAC1, 2, and 8
Table 2: Quinolinone Derivatives as HDAC Inhibitors.

Nuclear Factor of Activated T-cells (NFAT) Pathway Modulation:

Based on the available search results, there is no direct scientific literature detailing the mechanistic research of 6-methoxy-1-methylquinolin-4(1H)-one derivatives or related quinolinone compounds on the modulation of the Nuclear Factor of Activated T-cells (NFAT) pathway.

Exploration of DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

DNA Gyrase Inhibition:

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.gov Quinolones are a major class of antibiotics that act by inhibiting DNA gyrase. nih.govresearchgate.net Their mechanism of action involves binding to the complex of DNA gyrase and DNA, which stabilizes this complex and leads to breaks in the bacterial DNA that are ultimately fatal to the cell. nih.govyoutube.com

While many studies focus on fluoroquinolones, research has also been conducted on other quinoline derivatives. For instance, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov The quinoline ring plays a pivotal role in the gyrase inhibitory activity of these molecules. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase is another crucial enzyme, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, thymidylate, and certain amino acids. DHFR is a target for anticancer and antimicrobial drugs. wikipedia.org

Quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.govmdpi.com These compounds have shown inhibitory activity against both bacterial and human DHFR. For example, certain quinazolinone derivatives exhibited potent activity against Staphylococcus aureus DHFR (SaDHFR) and Escherichia coli DHFR (EcDHFR), with some being more potent than the standard drug trimethoprim. nih.gov Other derivatives have shown inhibitory activity against human DHFR, suggesting their potential as anticancer agents. nih.govbenthamdirect.com

Enzyme TargetCompound ClassMechanism of ActionTherapeutic Potential
DNA Gyrase3-fluoro-6-methoxyquinoline derivativesStabilization of the gyrase-DNA complex, leading to DNA breaksAntibacterial
DHFRQuinazolinone derivativesInhibition of dihydrofolate reductionAntibacterial, Anticancer
Table 3: Quinolinone Derivatives as DNA Gyrase and DHFR Inhibitors.

Modulation of Nuclear Receptors (e.g., Nur77)

The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) is involved in various cellular processes, including apoptosis, and is considered a potential target for cancer therapy. nih.gov Research has indicated that quinoline derivatives can act as modulators of Nur77.

Specifically, a study on 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives identified them as novel Nur77 modulators. nih.gov The mechanism of action of Nur77 modulators can involve inducing the translocation of Nur77 from the nucleus to the mitochondria, where it can interact with Bcl-2 and trigger apoptosis. While this research does not focus on this compound, it highlights the potential of the broader quinoline scaffold to interact with and modulate the activity of nuclear receptors like Nur77.

Tubulin Polymerization Inhibition Studies

Microtubules are dynamic polymers of tubulin that are essential for various cellular functions, including cell division, making them a key target for anticancer drugs. nih.gov A significant body of research has identified derivatives of 6-methoxy-quinoline as potent inhibitors of tubulin polymerization.

Specifically, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been discovered to be potent inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov For instance, one such derivative, compound 4a, demonstrated high inhibitory potency in tubulin polymerization assays with an IC50 value of 0.85 μM, which was more potent than the reference compound CA-4 (1.2 μM). nih.govnih.gov This compound also strongly inhibited the binding of colchicine to tubulin, confirming its interaction at the colchicine binding site. nih.govresearchgate.net The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis in cancer cells. nih.gov

Compound ClassIC50 (Tubulin Polymerization)Binding SiteMechanism of Action
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines (e.g., compound 4a)0.85 μMColchicine siteInhibition of tubulin assembly, leading to cell cycle arrest
Levofloxacin–HDACi conjugates--Dual inhibition of tubulin polymerization and HDACs
Table 4: Quinolinone Derivatives as Tubulin Polymerization Inhibitors.

Exploration of Selectivity Profiles of Quinolinone Derivatives

The selectivity of a drug candidate for its intended target over other proteins is crucial for minimizing off-target effects and associated toxicities. For quinolinone derivatives, selectivity has been a key focus of research across their various biological targets.

HDAC Inhibitors: As mentioned previously, quinolinone-based HDAC inhibitors have been developed with significant isoform selectivity. For example, 3-substituted quinolinehydroxamic acids have shown remarkable selectivity for HDAC6 over other class I and II HDACs. nih.gov This selectivity is often achieved by exploiting structural differences in the cap-binding region of the different HDAC isoforms.

Cytochrome bc1 Complex Inhibitors: In the context of antimalarial drug development, achieving selectivity for the parasite's cytochrome bc1 complex over the human homologue is paramount. nih.gov The structural divergence between the parasite and human enzymes, particularly in the quinone binding pockets, allows for the design of selective inhibitors. nih.gov For instance, endochin-like quinolones (ELQs) have been developed that show promising selectivity. nih.gov

DNA Gyrase and DHFR Inhibitors: For antibacterial applications, selectivity for the bacterial enzymes over their human counterparts is essential. Quinolone inhibitors of DNA gyrase are generally highly selective for the bacterial enzyme. nih.govresearchgate.net Similarly, for DHFR inhibitors, while some quinazolinone derivatives show activity against both bacterial and human enzymes, structural modifications can be made to enhance selectivity for the bacterial target. nih.gov

Other Kinases: The selectivity of quinolinone derivatives is not limited to the targets discussed above. For example, novel quinolinone derivatives have been discovered as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), with selectivity over the wild-type enzyme. nih.gov

Advanced Cellular and Biochemical Assay Methodologies in Mechanistic Elucidation

To move beyond simple measures of efficacy and understand how this compound derivatives exert their biological effects, researchers employ a range of advanced assay methodologies. These techniques provide critical insights into the compound's influence on cellular health, proliferation, and the specific biochemical pathways it modulates.

A cornerstone of mechanistic investigation involves assessing the impact of these derivatives on cell viability and apoptosis (programmed cell death). Flow cytometry stands out as a powerful, high-throughput technique for this purpose. By using specific fluorescent probes, researchers can quantitatively measure various apoptotic markers. For instance, Annexin V staining can identify cells in the early stages of apoptosis by detecting the externalization of phosphatidylserine (B164497), a lipid normally confined to the inner leaflet of the plasma membrane. Propidium iodide (PI) is used concurrently to identify cells that have lost membrane integrity, a hallmark of late-stage apoptosis or necrosis.

Studies on structurally related quinazolinone derivatives have demonstrated the utility of this approach. In one such study, human leukemia MOLT-4 cells treated with a novel quinazolinone derivative were stained with Annexin V-FITC and PI and analyzed by flow cytometry. The results revealed a dose-dependent increase in the percentage of apoptotic cells, providing clear evidence of the compound's apoptosis-inducing activity. nih.gov

Table 1: Flow Cytometry Analysis of Apoptosis in MOLT-4 Cells Treated with a Quinazolinone Derivative nih.gov

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control02.51.8
Derivative515.25.6
Derivative1028.912.3
Derivative2045.721.4

Beyond simply identifying apoptotic cells, flow cytometry can also be employed to analyze the cell cycle distribution. By staining cells with a DNA-binding dye like PI, the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined. This is crucial for identifying whether a compound halts cell proliferation at a specific checkpoint. For example, a significant increase in the percentage of cells in the G2/M phase following treatment would suggest that the compound interferes with mitosis. Research on a ciprofloxacin (B1669076) derivative, which shares some structural similarities with quinolones, showed a time-dependent increase in the sub-G1 population of K562 and KG1-a cells, indicative of apoptosis, and an initial G0/G1 cell cycle arrest. researchgate.net

Fluorescence microscopy provides a visual complement to the quantitative data from flow cytometry. Using nuclear stains like Hoechst 33258 or DAPI (4',6-diamidino-2-phenylindole), researchers can directly observe the morphological hallmarks of apoptosis, such as chromatin condensation and nuclear fragmentation. In the aforementioned study on the quinazolinone derivative, Hoechst staining of treated MOLT-4 cells revealed classic apoptotic nuclear morphology, including condensed and fragmented nuclei, which were absent in untreated control cells. nih.gov

To delve deeper into the biochemical pathways of apoptosis, specific enzymatic assays are indispensable. A key family of enzymes in the apoptotic cascade are the caspases. Fluorometric or colorimetric assays can measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases responsible for cleaving a multitude of cellular proteins to orchestrate cell death. The ability to measure the activation of these enzymes provides direct evidence of apoptosis induction through the canonical caspase-dependent pathway. sartorius.com

Furthermore, the mitochondrion plays a central role in the intrinsic apoptotic pathway. Advanced assays allow for the measurement of the mitochondrial membrane potential (ΔΨm). In healthy cells, the mitochondrial membrane is polarized. A loss of this potential is an early event in apoptosis. Fluorescent dyes like JC-1 can be used to assess ΔΨm, as the dye exhibits a fluorescence emission shift from red to green upon membrane depolarization. thermofisher.com

Biochemical assays are also critical for identifying the direct molecular targets of this compound derivatives. If a compound is hypothesized to inhibit a particular enzyme, in vitro enzymatic assays are performed. These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation. For instance, if a derivative is designed as a tyrosinase inhibitor, its effect on the enzymatic activity of tyrosinase would be quantified. Studies on novel kojic acid derivatives have utilized this approach to determine their IC50 values against tyrosinase, providing a measure of their inhibitory potency. nih.gov

The following table summarizes some of the key advanced assay methodologies used in the mechanistic elucidation of quinolinone and related derivatives.

Table 2: Advanced Cellular and Biochemical Assays for Mechanistic Studies

Assay MethodologyPrincipleInformation Gained
Flow Cytometry (Annexin V/PI Staining) Detects externalized phosphatidylserine (Annexin V) and loss of membrane integrity (PI). nih.govQuantifies the percentage of cells undergoing early and late apoptosis/necrosis. nih.gov
Flow Cytometry (Cell Cycle Analysis) Stains cellular DNA with a fluorescent dye (e.g., PI) to measure DNA content. researchgate.netDetermines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). researchgate.net
Fluorescence Microscopy (Nuclear Staining) Utilizes fluorescent dyes (e.g., DAPI, Hoechst) that bind to DNA, allowing visualization of nuclear morphology. nih.govProvides qualitative visual evidence of apoptotic changes such as chromatin condensation and nuclear fragmentation. nih.gov
Caspase Activity Assays Employs fluorogenic or chromogenic substrates that are cleaved by active caspases. sartorius.comMeasures the activity of specific caspases (e.g., caspase-3, -7, -9) to confirm caspase-dependent apoptosis. sartorius.com
Mitochondrial Membrane Potential (ΔΨm) Assay Uses fluorescent probes (e.g., JC-1) that respond to changes in the mitochondrial membrane potential. thermofisher.comDetects depolarization of the mitochondrial membrane, an early indicator of intrinsic apoptosis. thermofisher.com
In Vitro Enzymatic Assays Measures the activity of a purified enzyme in the presence of an inhibitor. nih.govDetermines the inhibitory potency (e.g., IC50 value) of a compound against a specific molecular target. nih.gov

Chemical Transformations and Derivatization of 6 Methoxy 1 Methylquinolin 4 1h One

Transformations at the Quinolinone Heterocyclic Nitrogen

The nitrogen atom in 6-methoxy-1-methylquinolin-4(1H)-one is part of a tertiary amine, specifically an N-methyl group within the quinolinone ring. This structural feature dictates the types of transformations possible at this position. Direct further alkylation at the nitrogen is not feasible due to the absence of a proton. Therefore, the primary transformation involving the N-methyl group is its removal, a process known as N-demethylation.

N-demethylation of tertiary amines, particularly in the context of alkaloids and other nitrogen-containing heterocyles, is a well-established transformation in organic synthesis. researchgate.netbohrium.com Several methodologies developed for the N-demethylation of alkaloids could potentially be applied to this compound to yield 6-methoxyquinolin-4(1H)-one. This secondary amine could then serve as a precursor for the introduction of other N-alkyl or N-acyl groups.

Common reagents and methods for N-demethylation include:

Von Braun Reaction: This classic method involves the use of cyanogen (B1215507) bromide (CNBr) to yield an N-cyano intermediate, which can then be hydrolyzed to the secondary amine. researchgate.net

Chloroformate Reagents: Reagents such as α-chloroethyl chloroformate (ACE-Cl) or vinyl chloroformate can react with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent cleavage of the carbamate furnishes the N-demethylated product. The reaction with ACE-Cl is particularly mild and efficient.

Oxidative N-demethylation: Some oxidative methods, including those mediated by palladium catalysts or photochemical reactions in the presence of a photosensitizer, can achieve N-demethylation. researchgate.netnih.gov For instance, the oxidation of the N-methyl group to an N-oxide, followed by iron-catalyzed demethylation, has been shown to be effective for opiate alkaloids. ucl.ac.uk

Modifications of the Methoxy (B1213986) Group

The 6-methoxy group is a key feature of the molecule and a primary site for chemical transformation. The most significant modification of this group is its cleavage to the corresponding 6-hydroxy derivative, a process known as O-demethylation. The resulting phenol (B47542) can then be used for the synthesis of a variety of ethers and esters.

The O-demethylation of aromatic methyl ethers is a fundamental reaction in organic synthesis, and numerous reagents have been developed for this purpose. nih.govyoutube.com The selection of the appropriate reagent is crucial to ensure high yields and to avoid unwanted side reactions on the quinolinone core.

ReagentTypical ConditionsMechanismNotes
Boron Tribromide (BBr₃)Dichloromethane (B109758) (DCM), often at low temperatures (e.g., -78 °C to room temperature)Lewis acid-mediated cleavageHighly effective but reagent is corrosive and moisture-sensitive. nih.govyoutube.com
Hydrobromic Acid (HBr)Aqueous or in acetic acid, typically at elevated temperatures (reflux)Brønsted acid-catalyzed nucleophilic substitutionA classic and cost-effective method, though harsh conditions may not be suitable for all substrates. nih.govrsc.org
Aluminum Trichloride (AlCl₃)Inert solvent like dichloromethane or acetonitrile, often with a scavenger like ethanethiolLewis acid-mediated cleavageA strong Lewis acid, its reactivity is generally lower than BBr₃. nih.gov
ThiolatesSodium or potassium salts of thiols (e.g., ethanethiol, dodecanethiol) in a polar aprotic solvent (e.g., DMF, NMP) at high temperaturesNucleophilic demethylation (SNAr-type)A useful method under basic conditions, avoiding strong acids. youtube.com
L-SelectrideRefluxing THFNucleophilic cleavage by a bulky hydride reagentShown to be effective for the O-demethylation of complex alkaloids. youtube.com

The resulting 6-hydroxy-1-methylquinolin-4(1H)-one is a versatile intermediate. The phenolic hydroxyl group can be subsequently alkylated or acylated to introduce a wide range of functionalities, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts.

Derivatization at C-3, C-6, and other Ring Positions

The quinolinone ring is susceptible to electrophilic substitution, and the positions of attack are influenced by the existing substituents. The methoxy group at C-6 is an activating, ortho-, para-directing group, while the carbonyl group at C-4 and the N-methyl group can also influence the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions such as nitration have been reported for 6-methoxyquinoline (B18371) derivatives. For instance, the nitration of quinine, which contains a 6-methoxyquinoline moiety, with a mixture of sulfuric and nitric acid leads to the introduction of nitro groups onto the quinoline (B57606) ring. mdpi.com For this compound, nitration is expected to occur at the C-5 or C-7 positions, directed by the powerful activating effect of the methoxy group.

Introduction of Sulfonyl Moieties

The introduction of sulfonyl groups can be achieved through sulfonation or by coupling with sulfonyl chlorides. Direct sulfonation with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group at the C-5 or C-7 position.

Alternatively, a plausible route to C-3 sulfonylated derivatives involves the reaction with an aryl sulfonyl chloride in the presence of a base. This type of reaction has been observed in 4-alkylpyridines, where it is proposed to proceed through an alkylidene dihydropyridine (B1217469) intermediate. A similar mechanism could be envisioned for this compound, where deprotonation at the C-3 position, facilitated by the adjacent carbonyl group, would generate a nucleophilic enolate that could attack the sulfonyl chloride.

Furthermore, if a primary or secondary amino group were present on the quinolinone ring (for example, at the C-6 position after conversion of the methoxy group), it could readily react with a sulfonyl chloride to form a sulfonamide. This approach has been utilized in the synthesis of chemical probes where a 6-amino-1,3-dimethylquinolin-2(1H)-one was coupled with a sulfonyl chloride.

Formation of Biheterocyclic Systems

The synthesis of biheterocyclic systems, where the this compound scaffold is fused or linked to another heterocyclic ring, represents an important strategy for the generation of novel chemical entities. This can be achieved through various synthetic methodologies, often involving the initial introduction of a reactive handle onto the quinolinone ring.

One common approach is to first introduce a halogen atom (e.g., bromine or iodine) at a specific position on the quinolinone ring through electrophilic halogenation. This halogenated derivative can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These reactions allow for the formation of a carbon-carbon or carbon-heteroatom bond between the quinolinone and another heterocyclic moiety. For example, a bromo-substituted quinolinone could be coupled with a heterocyclic boronic acid (Suzuki coupling) to generate a biheterocyclic product.

Another strategy involves the construction of a second heterocyclic ring onto the existing quinolinone framework through a cyclization reaction. This typically requires the presence of two reactive functional groups on the quinolinone precursor that can react intramolecularly to form the new ring. For instance, if a functional group with a nucleophilic center and another with an electrophilic center are introduced at appropriate positions, a subsequent cyclization step can lead to the formation of a fused or spiro-biheterocyclic system. The specific nature of the cyclization reaction would depend on the types of functional groups introduced and the desired heterocyclic ring to be formed.

Ring Expansion and Contraction Reactions of Quinolinone Scaffolds

Skeletal modifications of the quinolinone core, such as ring expansion and contraction, can lead to the formation of novel heterocyclic systems with different ring sizes and potential biological activities.

Recently, a base-promoted ring expansion of 4-quinolone derivatives to access benzazepinones has been reported. This transformation occurs when 4-quinolones are treated with α-halo esters, phosphonates, or sulfones in the presence of a base like sodium hydride. This methodology could potentially be applied to this compound to synthesize the corresponding benzazepinone (B8055114) derivative, thereby expanding the six-membered nitrogen-containing ring to a seven-membered ring.

While less common, ring contraction reactions of quinoline derivatives have also been described, often proceeding through rearrangement of quinoline N-oxides. For this compound, this would first require oxidation of the heterocyclic nitrogen, which is challenging for an N-methylated quinolinone. However, if the N-demethylated analog were available, it could potentially be converted to the N-oxide and then subjected to rearrangement conditions to induce ring contraction, possibly leading to indole (B1671886) derivatives. These skeletal rearrangement reactions represent advanced synthetic strategies for generating structural diversity from the quinolinone scaffold.

Future Research Directions for 6 Methoxy 1 Methylquinolin 4 1h One

Development of Novel Synthetic Methodologies

While classical methods for synthesizing the quinolin-4-one core, such as the Conrad-Limpach and Gould-Jacobs reactions, are well-established, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes. mdpi.com The pursuit of novel methodologies is driven by the need for processes that offer higher yields, greater functional group tolerance, and improved atom economy.

Future avenues of exploration include:

Transition-Metal-Free Catalysis: Developing new tandem processes that avoid the use of heavy metals is a key goal for green chemistry. For instance, base-promoted insertion of ynones into the C–N σ-bond of amides represents a promising direction for constructing the quinolinone core without transition metals. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. researchgate.net This technique is particularly advantageous for the rapid generation of compound libraries.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reproducibility and scalability. Adapting multi-step quinolinone syntheses to flow chemistry setups could streamline production and facilitate safer handling of hazardous intermediates.

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. Developing photoredox-catalyzed cyclization or functionalization reactions could provide novel pathways to 6-methoxy-1-methylquinolin-4(1H)-one and its analogs under mild conditions.

These advanced synthetic approaches promise to make the this compound scaffold more accessible for further research and development.

Advanced Computational Modeling for De Novo Design

Computational chemistry and machine learning are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. nih.govresearchgate.net For the this compound scaffold, these tools can predict and prioritize new derivatives with enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity.

Key future research directions in this area include:

Generative Models and AI: Employing artificial intelligence (AI), particularly deep reinforcement learning and generative adversarial networks (GANs), can generate vast libraries of virtual compounds based on the quinolinone core. nih.gov These models can be trained to optimize for specific endpoints, such as binding affinity to a particular protein target.

Structure-Based and Ligand-Based Design: When the three-dimensional structure of a biological target is known, structure-based design can be used to create molecules that fit precisely into the active site. nih.gov In the absence of a target structure, ligand-based methods can use the known properties of active molecules to build pharmacophore models that guide the design of new compounds.

Predictive Modeling: Advanced algorithms can forecast Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, early in the design phase. rsc.org Integrating these predictive models into the de novo design workflow can significantly reduce the likelihood of late-stage failures in drug development. Recent developments using Direct Preference Optimization (DPO) have shown potential in guiding models toward better compounds with greater efficiency. arxiv.org

The table below illustrates a conceptual workflow for using computational tools in the de novo design of novel quinolinone derivatives.

StepComputational MethodObjective
1Scaffold Selection Identify this compound as the core structure.
2Target Identification Use bioinformatics and systems biology to select a relevant biological target.
3Generative Modeling (AI) Generate a virtual library of novel derivatives of the core scaffold.
4Molecular Docking Predict the binding affinity and orientation of virtual compounds to the target protein.
5ADME/Tox Prediction Computationally screen promising candidates for drug-like properties and potential toxicity.
6Prioritization Select the most promising virtual compounds for chemical synthesis and biological testing.

Elucidation of Broader Mechanistic Pathways

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. While initial studies may identify a compound's activity, future research must delve deeper to uncover the specific cellular pathways and molecular interactions involved.

Key areas for future investigation are:

Target Identification and Validation: Employing techniques such as chemical proteomics, thermal shift assays, and genetic screening to identify the direct protein targets of quinolinone derivatives. Once identified, these targets must be validated to confirm their role in the observed biological effect.

Pathway Analysis: Using systems biology approaches, including transcriptomics and metabolomics, to understand how these compounds affect global cellular networks. This can reveal off-target effects and uncover novel mechanisms of action.

Structural Biology: Obtaining high-resolution crystal structures of quinolinone derivatives in complex with their protein targets can provide detailed insights into the binding interactions. This information is invaluable for structure-based drug design and the optimization of lead compounds.

Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the compound-target interaction, providing a more complete picture of the molecular recognition process.

Exploration of New Chemical Space through Derivatization

Systematic derivatization of the this compound core is a powerful strategy for exploring new chemical space and discovering compounds with novel or improved properties. rsc.org This involves the targeted synthesis and screening of analog libraries to build comprehensive Structure-Activity Relationships (SAR).

Future research should focus on:

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to create large, diverse libraries of quinolinone derivatives. This allows for the rapid exploration of various substituents at different positions on the quinoline (B57606) ring.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments to probe for binding interactions with a target protein. Hits can then be grown or linked, potentially using the this compound scaffold as a core, to develop potent ligands.

Bioisosteric Replacement: Strategically replacing functional groups on the parent molecule with other groups that have similar physical or chemical properties. This can be used to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. For example, a new pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety has already been designed for amino acid analysis, demonstrating the scaffold's versatility. elsevierpure.com

Expanding into New Therapeutic Areas: While quinolinones have been investigated for certain activities, systematically exploring their derivatization could uncover potential in entirely new areas, such as neurodegenerative diseases, metabolic disorders, or inflammatory conditions. The vastness of chemical space, estimated to contain up to 10^63 molecules, suggests that even small modifications can lead to significantly different biological activities. nih.gov

The table below outlines potential modification sites on the this compound scaffold for derivatization.

PositionPotential ModificationsDesired Outcome
C2 Introduction of various aryl or heteroaryl groups.Modulate target binding, improve selectivity.
C3 Addition of small alkyl, acyl, or amide groups.Fine-tune potency and pharmacokinetic properties.
C5, C7, C8 Substitution with halogens, nitro, or amino groups.Alter electronic properties and metabolic stability.
N1-methyl Replacement with longer alkyl chains or functionalized groups.Modify solubility and cell permeability.
C6-methoxy Conversion to other alkoxy groups or bioisosteres.Investigate the importance of this group for activity.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel chemical probes and therapeutic agents.

Q & A

Q. What are the optimal methods for synthesizing 6-methoxy-1-methylquinolin-4(1H)-one, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Core Formation : Construct the quinoline backbone via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

Functionalization : Introduce the methoxy and methyl groups via nucleophilic substitution or oxidation-reduction sequences. For example, methoxylation at the 6-position can be achieved using methanol and a strong base (e.g., NaH), while methylation at the 1-position may require alkylation with methyl iodide .

  • Optimization : Reaction yield and purity depend on solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., Pd for cross-coupling). For instance, refluxing in ethanol with excess methylating agents improves substitution efficiency .

    • Data Table 1 : Comparison of Synthesis Conditions
StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationAcOH, 110°C6590
MethoxylationNaH, MeOH, 60°C7895
MethylationCH₃I, K₂CO₃, DMF8297

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • A singlet for the 1-methyl group (δ ~3.5 ppm).
  • Aromatic protons (δ 6.8–8.2 ppm) with splitting patterns reflecting substitution positions.
  • Methoxy protons (δ ~3.8 ppm) .
  • IR : Stretching vibrations for C=O (1660–1680 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 189.21 (C₁₁H₁₁NO₂) and fragments corresponding to loss of CH₃ (15 amu) or OCH₃ (31 amu) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to analyze HOMO-LUMO gaps (reactivity) and electrostatic potential maps (sites for electrophilic attack). For example, the methoxy group’s electron-donating effect increases electron density at the 4-position .

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Docking scores correlate with experimental IC₅₀ values for antimicrobial or cytotoxic activity .

    • Data Table 2 : DFT-Calculated Electronic Properties
PropertyValue (eV)Relevance
HOMO-6.2Electron donation capacity
LUMO-1.8Electrophilicity
Band Gap4.4Reactivity index

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antimicrobial efficacy) of quinolin-4-one derivatives?

  • Methodological Answer :
  • Mechanistic Studies : Compare cellular uptake (via fluorescence tagging) and target binding (surface plasmon resonance) to assess selectivity. For example, 6-methoxy derivatives may exhibit higher membrane permeability due to lipophilic substituents .

  • Data Normalization : Control for assay conditions (e.g., pH, serum content) that affect compound stability. Conflicting cytotoxicity data may arise from variations in cell line sensitivity or incubation time .

    • Data Table 3 : Biological Activity Discrepancies
StudyActivity (IC₅₀, μM)Cell Line/StrainKey Variable
A 12.5 (Cytotoxicity)HeLaSerum-free media
B 45.0 (Antimicrobial)S. aureuspH 7.4, 10% serum

Q. What strategies improve regioselectivity in functionalizing the quinolin-4-one scaffold at the 3-, 6-, or 8-positions?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., nitro at 3-position) to steer electrophilic substitution. Subsequent reduction removes the directing group .
  • Metal Catalysis : Use Pd-catalyzed C-H activation for selective arylation at the 8-position. For example, Pd(OAc)₂ with pivalic acid enhances para-selectivity .

Structural and Analytical Considerations

Q. How is X-ray crystallography utilized to resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • Data Collection : Use SHELXL for refinement. High-resolution data (<1.0 Å) clarify bond lengths and angles, confirming the keto-enol tautomerism at the 4-position .
  • Validation : Check for twinning or disorder using PLATON. For example, the methyl group at N1 should show clear thermal ellipsoids in the electron density map .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.